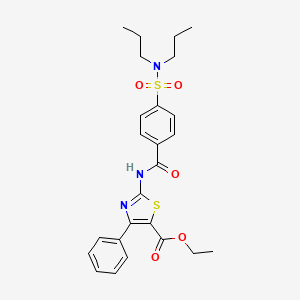

ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate is a thiazole-based compound featuring a 4-phenylthiazole core substituted with a dipropylsulfamoyl benzamide group at position 2 and an ethyl carboxylate ester at position 4.

Properties

IUPAC Name |

ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5S2/c1-4-16-28(17-5-2)35(31,32)20-14-12-19(13-15-20)23(29)27-25-26-21(18-10-8-7-9-11-18)22(34-25)24(30)33-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDRDZDHHCKNMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction between the thiazole derivative and 4-aminobenzoic acid.

Addition of the Sulfamoyl Group: The sulfamoyl group is incorporated by reacting the intermediate with N,N-dipropylsulfamoyl chloride under basic conditions.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as cytosolic phospholipase A2α, which is involved in inflammatory processes.

Pharmacology: The compound is investigated for its potential therapeutic effects in treating inflammatory diseases.

Biological Research: It is used as a tool compound to study the biochemical pathways involving thiazole derivatives.

Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate involves inhibition of specific enzymes. For example, it inhibits cytosolic phospholipase A2α by binding to its active site, thereby preventing the release of arachidonic acid from phospholipids . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Carboxylate Derivatives

Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate

This compound (Fig. 3 in ) shares the ethyl carboxylate and thiazole core but differs in substituents: a 4-pyridinyl group replaces the 4-phenyl moiety, and a methyl group is present at position 4. Its synthesis involves coupling ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amide formation .

Ethyl 4-Phenylthiazole-2-carboxylate (31877-30-2)

A positional isomer of the target compound, this derivative features the carboxylate at position 2 instead of position 5.

Benzamide-Functionalized Thiazoles

Ethyl 4-(4-(2,3-Dihydro-1H-perimidin-2-yl)benzamido)butanoate (Compound 12, )

This analog replaces the dipropylsulfamoyl group with a dihydroperimidinyl moiety. The longer butanoate chain (vs. the ethyl carboxylate in the target compound) increases lipophilicity, as reflected in its lower melting point (128.6–132.5 °C) compared to rigid sulfonamide derivatives .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives ()

These compounds feature a thiazolidinone ring conjugated to a benzamide. The dioxothiazolidinone group introduces strong electron-withdrawing effects, contrasting with the electron-donating dipropylsulfamoyl group in the target compound. This difference could modulate enzyme inhibition profiles .

Sulfonamide-Containing Triazoles ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) share sulfonyl groups but incorporate triazole rings instead of thiazoles. The triazole-thione tautomerism (evidenced by IR spectra lacking S-H stretches) introduces dynamic structural variability absent in the rigid thiazole core of the target compound .

Structural and Functional Data Comparison

Key Research Findings

- Synthetic Flexibility : Thiazole carboxylates are synthesized via modular approaches, such as coupling bromoacetoacetate derivatives with nitriles or amines, enabling diverse functionalization .

- Bioactivity Correlations : Sulfonamide and amide groups enhance interactions with enzymatic targets, while thiazole cores contribute to metabolic stability .

- Physical Properties: Longer alkyl chains (e.g., butanoate in Compound 12) reduce melting points, whereas rigid aromatic systems (e.g., 4-phenylthiazole) increase thermal stability .

Biological Activity

Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, focusing on antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate

- Molecular Formula : C20H26N2O4S

- Molecular Weight : 398.56 g/mol

Synthesis Overview

The synthesis of ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step reactions, including sulfonation and amide bond formation. The following reaction scheme outlines the synthetic pathway:

- Starting Material : Ethyl 2-aminothiazole-5-carboxylate.

- Reactions :

- Sulfonation of the amine group to form a sulfamoyl derivative.

- Coupling with appropriate benzoyl derivatives to yield the target compound.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focused on various substituted phenyl sulfamoyl thiazoles demonstrated that compounds with electron-withdrawing groups (like nitro and halogen) showed enhanced antimicrobial activity against strains such as Bacillus subtilis and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Activity against Bacillus subtilis | Activity against Aspergillus niger |

|---|---|---|---|

| 4a | >100 | Inactive | Inactive |

| 4e | 25 | Moderate | Moderate |

| 4g | 50 | Moderate | Moderate |

| 4i | 10 | Good | Moderate |

| 4j | 20 | Moderate | Good |

Antifungal Activity

The antifungal potential of ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate has been explored through in vitro studies. Compounds in this class have been shown to inhibit ergosterol synthesis, a critical component of fungal cell membranes, by targeting cytochrome P450 enzymes (CYP51). For instance, derivatives with strong electronegative substituents significantly inhibited ergosterol levels, demonstrating a potential mechanism similar to azole antifungals .

Table 2: Ergosterol Inhibition Rates

| Compound | Inhibition Rate at 24h (%) | Inhibition Rate at 48h (%) |

|---|---|---|

| Compound A (e.g., 2d) | 86.1 | 81.8 |

| Compound B (e.g., 2e) | 88.6 | 83.4 |

Anticancer Potential

Emerging studies suggest that thiazole derivatives may also possess anticancer properties. The structural features of these compounds allow for interaction with various cellular targets involved in cancer progression. For instance, certain thiazoles have been reported to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies

- Study on Antimicrobial Activity : A comprehensive study synthesized a series of thiazole derivatives and evaluated their antimicrobial efficacy against multiple bacterial and fungal strains. The results indicated that modifications at the para position of the phenyl ring significantly influenced activity levels, with some compounds exhibiting MIC values as low as 10 µg/mL against resistant strains .

- Antifungal Mechanism Investigation : Another research focused on the inhibitory effects of thiazole derivatives on ergosterol synthesis in Candida albicans. The study utilized molecular docking techniques to elucidate binding interactions at the active site of CYP51, revealing promising candidates for further development as antifungal agents .

Q & A

Q. How to assess metabolic stability in vitro, and what assays validate cytochrome P450 interactions?

- Methodology :

- Liver Microsomal Assays : Incubate compound with rat/human liver microsomes and NADPH; quantify parent compound via LC-MS/MS .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: 7-benzyloxy-4-trifluoromethylcoumarin) to measure IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.